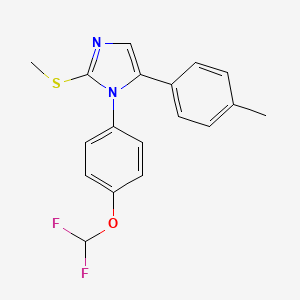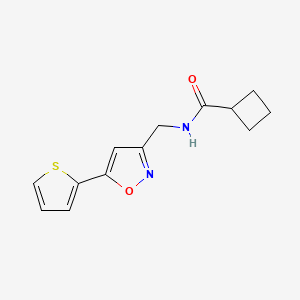
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nicotinamide group, an ethylphenyl group, and a tetrahydrofuran ring. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The ethylphenyl group consists of a six-membered carbon ring (the phenyl group) with an ethyl group (two carbon atoms) attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydrofuran ring could potentially undergo reactions such as ring-opening or substitution . The nicotinamide group could participate in redox reactions, given its role in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar nicotinamide group could influence its solubility in water or other polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The study of molecular structures similar to N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has provided insights into the polarized electronic structures of nicotinamide derivatives. For example, research by Cobo et al. (2008) on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrated the significance of molecular constitution, configuration, and conformation in adopting different crystal structures, highlighting the intricate relationship between molecular structure and physical properties (Cobo, Glidewell, Low, & Orozco, 2008).
Antineoplastic Activities
Nicotinamide derivatives have been investigated for their antineoplastic activities. Ross (1967) described the synthesis of various 6-substituted nicotinamides and their preliminary screening against certain cancers, revealing moderate activity against leukemia (Ross, 1967).
Metabolic Pathway Interference
The role of nicotinamide and its derivatives in metabolic pathways has been a subject of research. Sasame and Gillette (1970) investigated how nicotinamide affects drug metabolism by liver microsomes, uncovering its impact on the inhibition mechanisms across different species and substrates (Sasame & Gillette, 1970).
Antiprotozoal Activity
The synthesis of nicotinamide derivatives has also been targeted for antiprotozoal applications. Ismail et al. (2003) synthesized compounds with potent activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, demonstrating the potential of these molecules in treating diseases like trypanosomiasis and malaria (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Discovery and Optimization of Apoptosis Inducers
Research by Cai et al. (2003) identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, showcasing the potential of structure-activity relationship (SAR) studies in discovering and optimizing novel anticancer agents (Cai, Nguyen, Jia, Herich, Guastella, Reddy, Tseng, Drewe, & Kasibhatla, 2003).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel, demonstrating their potential in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYRAWEBYNSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
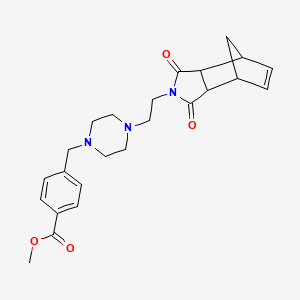
![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide](/img/structure/B2412003.png)
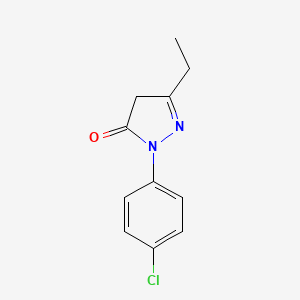

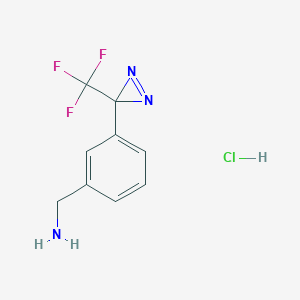
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
